molecular formula C9H6F3N3S B12316187 5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

Cat. No.: B12316187
M. Wt: 245.23 g/mol
InChI Key: IOGCEEIXBYFPBZ-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)aniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-(trifluoromethyl)phenylthiourea with appropriate reagents to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is unique due to its specific combination of the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high thermal stability, resistance to degradation, and potential bioactivity set it apart from other similar compounds .

Properties

Molecular Formula

C9H6F3N3S

Molecular Weight

245.23 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)

InChI Key

IOGCEEIXBYFPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)C(F)(F)F

Origin of Product

United States

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